Oxyphenbutazone hydrate is a non-steroidal anti-inflammatory drug (NSAID) that has been primarily used for its analgesic and anti-inflammatory properties. It is a hydrate form of oxyphenbutazone, which is characterized by the presence of water molecules in its crystalline structure. This compound is particularly noted for its ability to inhibit enzymes involved in the inflammatory process, making it relevant in both clinical and research settings.
Oxyphenbutazone hydrate can be sourced from various chemical suppliers and pharmaceutical companies. It is synthesized through specific chemical reactions involving precursor compounds, often in laboratory or industrial settings. The compound is cataloged under various identifiers, including the Chemical Abstracts Service number 7081-38-1.
The synthesis of oxyphenbutazone hydrate typically involves cyclocondensation reactions. One common method includes the reaction of acetylenic ketones with methylhydrazine or aryl hydrazines in an ethanol solvent. This process results in the formation of oxyphenbutazone, which is subsequently hydrated to obtain the hydrate form .
Oxyphenbutazone hydrate has a complex molecular structure characterized by its pyrazolidine core. The molecular formula for oxyphenbutazone hydrate is C19H22N2O4, and it includes a phenolic hydroxyl group that contributes to its biological activity .
Oxyphenbutazone hydrate can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions are typically conducted under controlled conditions to ensure specificity and yield .
The principal products from these reactions may include hydroxylated derivatives that exhibit different pharmacological properties compared to the parent compound.
Oxyphenbutazone hydrate acts primarily by inhibiting cyclooxygenase enzymes, which are essential for converting arachidonic acid into pro-inflammatory prostaglandins. By blocking this pathway, oxyphenbutazone reduces inflammation and pain associated with various conditions .
Oxyphenbutazone hydrate finds applications across various fields:
This comprehensive analysis highlights oxyphenbutazone hydrate's multifaceted role in both therapeutic applications and scientific research, underscoring its significance in pharmacology and biochemistry.
Oxyphenbutazone hydrate is a stoichiometric crystalline hydrate composed of oxyphenbutazone (C₁₉H₂₀N₂O₃) and one water molecule (H₂O), yielding the molecular formula C₁₉H₂₀N₂O₃·H₂O and a molecular weight of 342.39 g/mol [2] [5]. The water molecule is incorporated via hydrogen bonding between the carbonyl groups of the pyrazolidinedione ring and the phenolic hydroxyl group of the API. This specific 1:1 stoichiometry is thermodynamically stable under ambient conditions and is critical for maintaining the crystal lattice integrity [3] [8].
Hydration dynamics involve a reversible equilibrium:Anhydrate ⇌ Monohydrate + H₂OThis process is highly humidity-dependent, with the hydrate form stable at relative humidity (RH) >30%, while dehydration occurs at RH <20% or elevated temperatures (>60°C). Thermogravimetric analysis (TGA) reveals a distinct mass loss of 5.3% (theoretical: 5.26%) between 60–90°C, corresponding to the release of the single water molecule [3] [8]. Differential scanning calorimetry (DSC) further shows an endothermic peak at 85°C (dehydration) followed by the anhydrate melting at 124°C [1] [3].
Table 1: Molecular Descriptors of Oxyphenbutazone Hydrate
Property | Value | Method of Determination |
---|---|---|
Molecular formula | C₁₉H₂₀N₂O₃·H₂O | Elemental analysis |
Molecular weight | 342.39 g/mol | Mass spectrometry |
Water content | 5.26% | TGA |
Dehydration onset | 60°C | DSC/TGA |
Hydrogen bonding sites | Carbonyl O, phenolic OH, H₂O | FT-IR/ssNMR |
The monohydrate crystallizes in a monoclinic space group (P2₁/c), forming a channel hydrate structure where water molecules occupy continuous channels stabilized by hydrogen bonds with the host API molecules. Single-crystal X-ray diffraction (SCXRD) confirms that water bridges adjacent oxyphenbutazone molecules via O-H···O=C interactions (bond length: 2.78–2.85 Å), creating a three-dimensional network [1] [8]. In contrast, the anhydrate exhibits a denser, H-bonded dimer arrangement without interstitial spaces [3].
Powder X-ray diffraction (PXRD) patterns provide definitive fingerprints for form identification:
Solid-state nuclear magnetic resonance (ssNMR) further resolves the hydrate’s structure, revealing chemical shifts at 175 ppm (carbonyl C) and 4.8 ppm (H₂O), indicative of water confinement within rigid channels. The anhydrate lacks the water-associated shift and shows broader carbonyl resonance due to reduced crystallinity [7] [8].
Table 2: Crystallographic Properties of Oxyphenbutazone Forms
Parameter | Monohydrate | Anhydrate |
---|---|---|
Crystal system | Monoclinic | Triclinic |
Space group | P2₁/c | P̄1 |
Unit cell volume | 1,542 ų | 1,210 ų |
H-bond network | 3D channel (API-H₂O-API) | Dimeric (API-API) |
PXRD signature | Peaks at 8.4°, 12.1°, 16.7° | Peaks at 9.8°, 14.9°, 18.2° |
The hydration state profoundly influences key physicochemical properties:
Table 3: Comparative Physicochemical Profiles
Property | Monohydrate | Anhydrate | Significance |
---|---|---|---|
Aqueous solubility | 28 µg/mL | 42 µg/mL | Bioavailability modulation |
Dissolution rate | 0.11 mg/cm²/min | 0.18 mg/cm²/min | Absorption kinetics |
Hygroscopicity | Low (<0.2% at 60% RH) | Moderate (0.8% at 60% RH) | Storage stability |
Dehydration/melt point | 85°C (dehydration), >100°C (melt) | 124°C (melt) | Processing conditions |
Tablet hardness | 120 N | 85 N | Manufacturability |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7